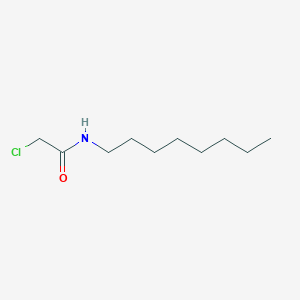

2-Chloro-n-octylacetamide

Description

Historical Context and Evolution of Chloroacetamide Chemistry

The study of chloroacetamides is rooted in the broader field of organic synthesis, with early research focusing on the reactivity of the carbon-chlorine bond. A common and well-established method for the synthesis of N-substituted chloroacetamides involves the reaction of chloroacetyl chloride with a corresponding amine. ijpsr.infosmolecule.com This straightforward acylation reaction has been a cornerstone of chloroacetamide synthesis for decades, allowing for the creation of a diverse library of these compounds.

Initially, research into chloroacetamides was driven by their utility as intermediates in the synthesis of other organic molecules. The reactive chlorine atom provides a handle for introducing other functional groups through nucleophilic substitution reactions. smolecule.com Over time, the applications of chloroacetamides expanded as their own inherent biological activities were recognized. For instance, various chloroacetamide derivatives have been investigated for their potential as herbicides and antimicrobial agents. ijpsr.info This evolution from simple synthetic building blocks to molecules with intrinsic bioactivity marks a significant development in the history of chloroacetamide chemistry.

Significance of 2-Chloro-n-octylacetamide within Contemporary Organic and Medicinal Chemistry Research

While extensive research on this compound itself is not widely published, its significance can be inferred from the established roles of similar N-substituted chloroacetamides in modern research. The presence of the chloroacetamide functional group suggests its utility as a synthetic intermediate. smolecule.com The n-octyl chain, a lipophilic alkyl group, can influence the compound's solubility and ability to interact with biological membranes. smolecule.com

In medicinal chemistry, related chloroacetamide compounds have been explored for their potential as pharmacologically active agents. For example, some N-substituted chloroacetamides have demonstrated antimicrobial and antifungal properties. ijpsr.infosmolecule.com The combination of the reactive chloroacetamide moiety and the long alkyl chain in this compound makes it a candidate for similar investigations.

In the field of organic synthesis, compounds like this compound are valuable precursors for more complex molecules. The chlorine atom can be displaced by a variety of nucleophiles, allowing for the construction of new carbon-carbon and carbon-heteroatom bonds. smolecule.com This reactivity is fundamental to the assembly of novel molecular architectures with potential applications in materials science and drug discovery.

Scope and Research Objectives for Investigating this compound

The primary research objective for a compound like this compound is to fully characterize its chemical properties and explore its potential applications. A fundamental step is the development and optimization of its synthesis. A common method for producing N-alkyl chloroacetamides is the reaction of chloroacetyl chloride with the corresponding alkylamine, in this case, octylamine (B49996). ijpsr.infochemsrc.com

A key area of investigation is the exploration of its reactivity. Detailed studies of its reactions with various nucleophiles would provide valuable information for its use as a synthetic building block. Another important research direction is the evaluation of its biological activity. Drawing from the known properties of other chloroacetamides, investigations into the antimicrobial and antifungal potential of this compound would be a logical step. ijpsr.infosmolecule.com

Furthermore, the physical properties of this compound, such as its solubility and lipophilicity, are important parameters that would be determined as part of a comprehensive investigation. These properties are crucial for understanding its behavior in different solvent systems and its potential for biological applications.

Below is a table summarizing the basic properties of this compound and a table of the compounds mentioned in this article.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 20368-12-1 | chemsrc.com |

| Molecular Formula | C10H20ClNO | chemsrc.com |

| Molecular Weight | 205.725 g/mol | chemsrc.com |

| Density | 0.975 g/cm³ | chemsrc.com |

| Boiling Point | 328.1 °C at 760 mmHg | chemsrc.com |

| Flash Point | 152.3 °C | chemsrc.com |

Structure

2D Structure

3D Structure

Properties

CAS No. |

20368-12-1 |

|---|---|

Molecular Formula |

C10H20ClNO |

Molecular Weight |

205.72 g/mol |

IUPAC Name |

2-chloro-N-octylacetamide |

InChI |

InChI=1S/C10H20ClNO/c1-2-3-4-5-6-7-8-12-10(13)9-11/h2-9H2,1H3,(H,12,13) |

InChI Key |

RJTYTPKXNAFDHK-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCNC(=O)CCl |

Origin of Product |

United States |

Synthetic Strategies and Methodologies for 2 Chloro N Octylacetamide and Its Derivatives

Primary Synthetic Routes to N-Alkyl Chloroacetamides

The most direct and widely used method for synthesizing N-alkyl chloroacetamides, including 2-chloro-n-octylacetamide, is the acylation of a primary amine with chloroacetyl chloride. This reaction is a classic example of nucleophilic acyl substitution.

The synthesis of this compound is typically achieved through the reaction of octylamine (B49996) with chloroacetyl chloride. ijpsr.inforesearchgate.net In this reaction, the lone pair of electrons on the nitrogen atom of octylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of chloroacetyl chloride. chemguide.co.ukchemguide.co.uk This initial addition is followed by the elimination of a chloride ion, forming a tetrahedral intermediate that collapses to yield the final amide product and hydrochloric acid (HCl) as a byproduct. chemguide.co.ukchemguide.co.uk

Due to the formation of HCl, the reaction is almost always carried out in the presence of a base to neutralize the acid, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction. commonorganicchemistry.comfishersci.it

The efficiency and yield of the amidation reaction are highly dependent on the chosen conditions. Key parameters that are often optimized include the choice of solvent, base, and reaction temperature. sphinxsai.comresearchgate.net

Solvent: Aprotic solvents such as dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), dioxane, or benzene (B151609) are commonly used to avoid side reactions with the highly reactive chloroacetyl chloride. commonorganicchemistry.comsphinxsai.com

Base: A non-nucleophilic base is required to scavenge the HCl produced. Tertiary amines like triethylamine (B128534) (TEA) or pyridine (B92270) are frequently employed. researchgate.netcommonorganicchemistry.com Stronger, non-nucleophilic bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) have also been shown to facilitate the reaction efficiently at room temperature, often leading to high yields in shorter reaction times. sphinxsai.com Inorganic bases such as potassium carbonate may also be used. sphinxsai.com

Temperature: The reaction is highly exothermic and is typically initiated at a low temperature (0-5 °C) during the addition of chloroacetyl chloride to control the reaction rate and prevent the formation of byproducts. sphinxsai.comresearchgate.net After the initial addition, the reaction is often allowed to proceed at room temperature. ijpsr.infosphinxsai.com

Optimizing these conditions is crucial for achieving high yields (often in the range of 75-95%) and purity, minimizing the need for extensive purification steps like column chromatography. sphinxsai.com

Table 1: Comparative Analysis of Reaction Conditions for N-Alkyl Chloroacetamide Synthesis This table is a representative summary of common conditions and may not reflect specific results for this compound.

| Base | Solvent | Typical Temperature | Reported Advantages |

|---|---|---|---|

| Triethylamine (TEA) | DCM, THF, Dioxane | 0 °C to Room Temp | Standard, widely used, and effective. researchgate.netcommonorganicchemistry.com |

| Pyridine | DCM, Dioxane | 0 °C to Room Temp | Acts as both a base and a catalyst. fishersci.it |

| DBU | THF | Room Temperature | Facilitates high yields (75-95%) in shorter times (3-6 h). sphinxsai.com |

| Potassium Carbonate | Benzene | Reflux | Common inorganic base option. sphinxsai.com |

| Sodium Acetate | Glacial Acetic Acid | Not specified | Used in specific protocols for synthesizing N-substituted chloroacetamides. nih.gov |

Advanced Synthetic Approaches to this compound Analogues

The fundamental chloroacetamide structure serves as a platform for developing more complex molecular architectures through advanced synthetic methods.

To create N-aryl analogues of this compound, where an aromatic group is attached to the nitrogen atom, palladium-catalyzed cross-coupling reactions are employed. acs.orgnih.gov This methodology, often a variant of the Buchwald-Hartwig amination, allows for the formation of a C-N bond between a secondary amide and an aryl halide or pseudohalide (like a triflate or nonaflate). nih.govacs.org

The general catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the deprotonated secondary amide to the palladium center. syr.edu The final step is a reductive elimination that forms the desired N-aryl amide product and regenerates the Pd(0) catalyst. syr.edu The success of this transformation heavily relies on the choice of phosphine (B1218219) ligands, with bulky, electron-rich biaryl phosphines like XPhos and others being particularly effective. nih.govacs.org This method provides a powerful tool for synthesizing tertiary aryl amides that would be difficult to access through traditional amidation. acs.orgnih.gov More recently, methods have been developed for the direct α-arylation of 2-chloroacetamides using organotrifluoroborate salts in a Suzuki–Miyaura cross-coupling reaction, which avoids the use of strong bases. nih.govnih.gov

The electrophilic carbon atom bonded to the chlorine in this compound makes it an excellent substrate for nucleophilic substitution reactions with chalcogen-containing nucleophiles (S, Se, Te). ekb.eg This provides a direct route to organochalcogenide compounds.

For instance, reacting a 2-chloro-N-alkylacetamide with a nucleophilic selenium source, such as sodium hydrogen selenide (B1212193) (NaHSe) prepared in situ, results in the displacement of the chloride ion to form a new carbon-selenium bond. ekb.eg This can be used to synthesize diorganyl selenide compounds. ekb.eg Similar strategies can be applied using sulfur or tellurium nucleophiles to create a diverse range of organochalcogen compounds with potential applications in materials science and medicinal chemistry. nih.govdoi.orgias.ac.in

Chloroacetamides are highly valuable intermediates for the synthesis of nitrogen-containing heterocycles. longdom.org The presence of the reactive C-Cl bond and the amide functionality within the same molecule allows for intramolecular cyclization reactions to form various ring systems. researchgate.netnih.gov

These cyclizations can proceed through several mechanisms:

Radical Cyclizations: Atom Transfer Radical Cyclization (ATRC), often mediated by copper(I) or ruthenium(II) catalysts, can be used to form 5-, 6-, and 7-membered aza-heterocycles from N-alkenyl or N-allyl chloroacetamides. longdom.orgub.eduresearchgate.net

Non-Radical Processes: Intramolecular nucleophilic substitution, where a nucleophile elsewhere in the molecule displaces the chloride ion, is a common strategy. researchgate.net For example, a 2-chloro-N-arylacetamide can react with various nucleophiles, and this substitution can be followed by an intramolecular cyclization to yield heterocycles like thiazolidin-4-ones or pyridines. researchgate.netnih.gov Chloroacetamide derivatives have been used to prepare β-lactams, thienopyridines, and other complex heterocyclic frameworks. nih.govresearchgate.netuomustansiriyah.edu.iq

This versatility makes chloroacetamides powerful building blocks in synthetic organic chemistry for the rapid assembly of complex, biologically relevant scaffolds. longdom.org

Derivatization Strategies for Functionalized Products

The chemical structure of this compound features a highly reactive α-chloro group, which serves as the primary site for synthetic modification. The principal strategy for the derivatization of this compound and its analogs involves the nucleophilic substitution of the chlorine atom. researchgate.netlibretexts.org This reactivity allows for the facile introduction of a diverse array of functional groups through the formation of new carbon-sulfur, carbon-nitrogen, and carbon-oxygen bonds, leading to a wide range of functionalized products, including various heterocyclic systems. researchgate.netarkat-usa.org

The chemical reactivity of N-substituted 2-chloroacetamides is largely defined by the straightforward replacement of the chlorine atom by various nucleophiles. researchgate.netresearchgate.net This versatile reaction pathway is a cornerstone for creating more complex molecules from the basic chloroacetamide scaffold.

Nucleophilic Substitution with Sulfur Nucleophiles

One of the most common derivatization strategies involves the reaction of 2-chloroacetamides with sulfur-containing nucleophiles. This approach is widely used to synthesize thioethers and various sulfur-containing heterocycles. For instance, the reaction of 2-chloro-N-substituted acetamides with 2-mercaptobenzimidazole (B194830) in the presence of a base like triethylamine yields 2-((1H-benzimidazol-2-yl)thio)-N-substituted-acetamide derivatives. nih.gov

Furthermore, reactions with other sulfur-based nucleophiles can lead to the formation of key intermediates for more complex structures. The reaction of 2-chloro-N-p-tolylacetamide with thiourea (B124793) or thiosemicarbazide (B42300) results in the substitution of the chlorine atom, producing precursors for Schiff bases and, subsequently, β-lactam derivatives. researchgate.net This highlights the utility of 2-chloroacetamides as building blocks in multi-step syntheses.

The scope of this strategy extends to other chalcogens as well. Organochalcogenide compounds, such as diorganyl selenides, have been prepared through the reaction of 2-chloro-N-arylacetamides with sodium hydrogen selenide. ekb.eg

| Nucleophile | Reaction Conditions | Resulting Functional Group/Product Type | Reference |

|---|---|---|---|

| 2-Mercaptobenzimidazole | Ethanol (B145695), Triethylamine | Thioether linkage (2-((1H-benzimidazol-2-yl)thio)acetamide) | nih.gov |

| Thiourea | - | Thiourea derivative (precursor for heterocycles) | researchgate.net |

| Thiosemicarbazide | - | Thiosemicarbazide derivative (precursor for Schiff bases) | researchgate.net |

| Sodium Hydrogen Selenide (NaHSe) | In situ preparation | Diorganyl selenide | ekb.eg |

Nucleophilic Substitution with Nitrogen and Oxygen Nucleophiles

Nitrogen and oxygen nucleophiles are also frequently employed to derivatize the 2-chloroacetamide (B119443) core. The reaction with various primary or secondary amines can be used to synthesize more complex diamine structures. These reactions are foundational for building larger molecules and are often used in the synthesis of heterocyclic compounds like piperazines. arkat-usa.org Similarly, oxygen nucleophiles, such as the hydroxyl groups of phenols, can be alkylated. For example, 2-(pyridin-3-yloxy)acetamides are synthesized via the alkylation of the -OH group of 2-arylpyridin-3-ols with N-substituted chloroacetamides. researchgate.net

| Nucleophile Type | Specific Nucleophile Example | Resulting Functional Group/Product Type | Reference |

|---|---|---|---|

| Nitrogen | Primary/Secondary Amines | Substituted glycinamides, Piperazines | arkat-usa.org |

| Oxygen | 2-Arylpyridin-3-ols | Aryloxyacetamide ether | researchgate.net |

Synthesis of Heterocyclic Systems

A significant application of these derivatization strategies is the synthesis of functionalized heterocyclic compounds. The chloroacetamide moiety is a well-established synthetic scaffold for designing a variety of cyclic structures. arkat-usa.org

For example, the reaction of N-aryl-2-chloroacetamide derivatives with ammonium (B1175870) thiocyanate (B1210189) in refluxing ethanol can generate 2-(arylimino)thiazolidin-4-ones. researchgate.net In other multi-step reaction schemes, derivatives obtained from the initial nucleophilic substitution are further modified. The products from the reaction with thiosemicarbazide can be condensed with aromatic aldehydes to form Schiff bases, which are then cyclized with chloroacetyl chloride to yield β-lactam derivatives. researchgate.net These examples demonstrate that the initial substitution at the α-carbon is often a critical first step toward building complex, functionalized ring systems.

| Initial Reagent | Subsequent Steps | Final Heterocyclic Product | Reference |

|---|---|---|---|

| Ammonium Thiocyanate | Intramolecular cyclization | 2-(Arylimino)thiazolidin-4-one | researchgate.net |

| Thiosemicarbazide | Reaction with aromatic aldehyde, then with chloroacetyl chloride | β-Lactam | researchgate.net |

| - | Intramolecular cyclization | Piperazine, Aziridine, Lactam | arkat-usa.org |

Mechanistic Pathways and Reaction Dynamics of 2 Chloro N Octylacetamide in Organic Transformations

Reactivity of the α-Chloroacetamide Moiety

The core reactivity of 2-Chloro-n-octylacetamide is centered on the C-Cl bond of the chloromethyl group. The electron-withdrawing nature of the adjacent amide carbonyl group enhances the electrophilicity of the α-carbon, making it a prime target for nucleophiles. The chloride ion is an effective leaving group, further facilitating substitution reactions.

The primary mechanistic route for the transformation of this compound involves nucleophilic substitution, where the chlorine atom is displaced by a wide range of nucleophiles. researchgate.net These reactions predominantly follow a bimolecular nucleophilic substitution (SN2) mechanism. In this pathway, the nucleophile attacks the carbon atom bearing the chlorine from the side opposite to the carbon-chlorine bond. This backside attack leads to an inversion of stereochemistry if the carbon were chiral.

The general SN2 reaction for this compound can be represented as: Nu:- + R-CH2-Cl → [Nu---CH2(R)---Cl]δ- → Nu-CH2-R + Cl- (where R = -C(O)NH-C8H17 and Nu:- is the nucleophile)

The chemical reactivity of N-substituted 2-chloroacetamides is characterized by the facile replacement of the chlorine atom by various nucleophiles, including those containing oxygen, nitrogen, or sulfur. researchgate.net The biological activity of many chloroacetamides is attributed to their ability to alkylate important biological nucleophiles, particularly the thiol groups found in enzymes and molecules like glutathione. researchgate.net

Below is a table summarizing typical nucleophilic substitution reactions at the chloromethyl group.

| Nucleophile | Reagent Example | Product Type |

| Hydroxide (B78521) | Sodium Hydroxide (NaOH) | Hydroxyacetamide |

| Alkoxide | Sodium Methoxide (NaOCH₃) | Methoxyacetamide |

| Thiolate | Sodium Thiophenoxide (NaSPh) | Phenylsulfanyl-acetamide |

| Amine | Ammonia (NH₃) | Aminoacetamide |

| Cyanide | Sodium Cyanide (NaCN) | Cyanoacetamide |

The hydrolysis of this compound can proceed under both acidic and basic conditions, involving different mechanistic pathways. nih.govresearchgate.net

Base-Catalyzed Hydrolysis: Under basic conditions, the hydrolysis of chloroacetamides primarily occurs through an intermolecular SN2 reaction. nih.govresearchgate.net The hydroxide ion (OH⁻), a strong nucleophile, attacks the electrophilic α-carbon, displacing the chloride ion to form a hydroxy-substituted derivative, 2-Hydroxy-n-octylacetamide. In some cases, cleavage of the amide bond can also occur, though the SN2 substitution at the α-carbon is generally the dominant pathway. researchgate.net

Acid-Catalyzed Hydrolysis: In acidic media, the reaction mechanism is more complex. The process often involves protonation of the amide oxygen, which activates the carbonyl carbon for nucleophilic attack by water. This can lead to the cleavage of the amide bond, yielding chloroacetic acid and octylamine (B49996). nih.govresearchgate.net The specific pathways and products can be influenced by the structure of the chloroacetamide. researchgate.net

A comparison of the hydrolytic mechanisms is presented below.

| Condition | Primary Mechanism | Key Intermediate/Transition State | Primary Products |

| Basic | SN2 Substitution | Pentacoordinate transition state at α-carbon | 2-Hydroxy-n-octylacetamide, Chloride ion |

| Acidic | Nucleophilic Acyl Substitution | Protonated amide | Chloroacetic acid, Octylamine |

Mechanistic Aspects of Derivatization

The reactive α-chloroacetamide moiety serves as a versatile handle for the chemical derivatization of the this compound molecule, enabling the synthesis of a variety of functionalized products.

Sulfanyl derivatization involves the reaction of this compound with a sulfur-containing nucleophile, typically a thiol (-SH) or a thiolate (-S⁻). This reaction is a classic example of an SN2 mechanism, where the highly nucleophilic sulfur atom attacks the α-carbon, displacing the chloride ion. researchgate.net This process is also referred to as S-alkylation.

The reaction with a generic thiol (R'-SH) can be depicted as:

Deprotonation (optional but enhances reactivity): R'-SH + Base ⇌ R'-S⁻ + Base-H⁺

Nucleophilic Attack: R'-S⁻ + Cl-CH₂-C(O)NH-C₈H₁₇ → R'-S-CH₂-C(O)NH-C₈H₁₇ + Cl⁻

This pathway is crucial in biological systems, where chloroacetamides are known to be detoxified by conjugation with glutathione, a tripeptide containing a cysteine residue with a reactive thiol group. cambridge.org The sulfur atom of the cysteine residue acts as the nucleophile to displace the chlorine from the chloroacetamide. researchgate.net

This compound possesses the basic structural components of a surfactant: a long, nonpolar hydrocarbon tail (the n-octyl group) and a potentially polar head group. The chloroacetamide portion can be chemically modified through nucleophilic substitution to introduce a highly polar or ionic moiety, thereby creating a functional surfactant molecule.

Proposed Pathway 1: Formation of a Cationic Surfactant A cationic surfactant can be synthesized by reacting this compound with a tertiary amine, such as trimethylamine. This is a quaternization reaction, proceeding via an SN2 mechanism, where the nitrogen atom of the amine is the nucleophile. The product is a quaternary ammonium (B1175870) salt, which has a positively charged head group.

Reaction: (CH₃)₃N + Cl-CH₂-C(O)NH-C₈H₁₇ → [(CH₃)₃N⁺-CH₂-C(O)NH-C₈H₁₇]Cl⁻

Product: A quaternary ammonium chloride salt, a type of cationic surfactant.

Proposed Pathway 2: Formation of an Anionic Surfactant An anionic surfactant can be formed by introducing a negatively charged functional group. A plausible route is the reaction with sodium sulfite (B76179) (Na₂SO₃). The sulfite ion is a good sulfur nucleophile that attacks the α-carbon in an SN2 reaction to displace the chloride, yielding a sulfonate salt.

Reaction: Na₂SO₃ + Cl-CH₂-C(O)NH-C₈H₁₇ → Na⁺⁻O₃S-CH₂-C(O)NH-C₈H₁₇ + NaCl

Product: A sodium sulfonate salt, a type of anionic surfactant.

General Reaction Mechanisms Applicable to Chloroacetamides

The chemistry of this compound is representative of the broader class of α-chloroacetamides. The dominant reaction mechanism governing their transformations is the bimolecular nucleophilic substitution (SN2) reaction . This pathway is favored due to the primary nature of the α-carbon, which is sterically accessible for backside attack by nucleophiles. The high electrophilicity of this carbon, enhanced by the adjacent carbonyl group, and the stability of the departing chloride ion make this reaction efficient with a wide array of nucleophiles, including those based on oxygen, sulfur, and nitrogen. researchgate.net

Hydrolysis is another key transformation, with the specific mechanism being pH-dependent. Under basic conditions, it proceeds via the SN2 pathway with hydroxide as the nucleophile. nih.govresearchgate.net In acidic environments, the mechanism shifts towards reactions centered on the amide group itself, often leading to amide bond cleavage. nih.govresearchgate.net

While SN2 reactions are central, other mechanisms can be involved in the chemistry of chloroacetamides. For instance, under specific conditions, elimination reactions could potentially occur, although substitution is generally preferred. More complex transformations, such as C-C bond cleavage, have also been observed in the synthesis of other structures from chloroacetamide precursors.

Transition-Metal-Catalyzed C-H Functionalization Involving Carbene Intermediates

No information was found on the use of this compound as a substrate, ligand, or product in transition-metal-catalyzed C-H functionalization reactions that proceed via carbene intermediates.

Elucidation of Catalyst-Ligand Interactions in N-Arylation Reactions

There is no available research that discusses the role of this compound in N-arylation reactions, nor any studies that elucidate the interactions between catalysts and ligands in such a context involving this compound.

Without primary research data, any attempt to generate content for these sections would be speculative and would not meet the required standards of scientific accuracy.

Computational and Theoretical Investigations of 2 Chloro N Octylacetamide

Quantum Chemical Approaches to Molecular Structure and Reactivity

Quantum chemical methods are fundamental tools for understanding the intrinsic properties of a molecule at the electronic level. These approaches solve approximations of the Schrödinger equation to provide detailed information about molecular geometry, stability, and electronic characteristics.

Density Functional Theory (DFT) for Electronic Structure and Energetics

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. Rather than calculating the complex wave function of a many-electron system, DFT determines the electron density, from which the energy and other properties can be derived. This approach is widely used for its balance of accuracy and computational efficiency. researchgate.net

For chloroacetamide derivatives, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311++G(d,p), are used to determine optimized molecular geometries. researchgate.netnsf.gov These calculations yield crucial data on bond lengths, bond angles, and dihedral angles, providing a precise three-dimensional picture of the molecule's lowest energy state. For instance, studies on related N-substituted chloroacetamides reveal that the amide group (–NHCO–) is often nearly planar. researchgate.net The energetics of the molecule, including its heat of formation and total energy, can be accurately calculated, offering insights into its thermodynamic stability.

Table 1: Illustrative DFT-Calculated Parameters for a Chloroacetamide Derivative (Note: Data is based on a representative N-aryl chloroacetamide to illustrate typical outputs of DFT calculations.)

| Parameter | Description | Typical Calculated Value |

|---|---|---|

| Bond Lengths | ||

| C=O | Carbonyl bond length | ~1.23 Å |

| C-N | Amide C-N bond length | ~1.35 Å |

| C-Cl | Carbon-Chlorine bond length | ~1.78 Å |

| Bond Angles | ||

| O=C-N | Carbonyl group angle | ~123° |

| C-N-H | Amide N-H angle | ~118° |

| Dihedral Angle |

Molecular Mechanics and Quantum Mechanical Calculations for Conformational Analysis

The flexibility of the n-octyl chain and rotation around the amide bonds in 2-Chloro-n-octylacetamide result in numerous possible spatial arrangements, or conformations. Conformational analysis aims to identify the most stable of these conformers and the energy barriers between them.

This is often a two-step process. First, Molecular Mechanics (MM) , which treats atoms as spheres and bonds as springs, is used to rapidly generate a wide range of possible conformations. acs.org This "force-field" approach is computationally inexpensive and ideal for exploring the vast conformational space of flexible molecules. acs.orgrsc.org

Following this, Quantum Mechanical (QM) methods, such as DFT, are employed to perform more accurate energy calculations on the most promising conformations identified by MM. acs.orgresearchgate.net This combined approach leverages the speed of MM and the accuracy of QM. For related secondary amides, these calculations often predict that the trans conformation (where the N-H bond is anti to the C=O bond) is the most stable. researchgate.netresearchgate.net Studies on similar molecules have also identified the presence of weak intramolecular hydrogen bonds, for example between the chlorine atom and the amide hydrogen, which can stabilize certain conformations. nsf.gov

Analysis of Molecular Orbitals and Electron Distribution

The distribution of electrons within a molecule dictates its reactivity. DFT is used to calculate the molecular orbitals (MOs), which describe the regions of space that electrons occupy. Of particular importance are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net

HOMO: Represents the outermost electrons and is associated with the molecule's ability to donate electrons (nucleophilicity).

LUMO: Represents the lowest energy empty orbital and is associated with the molecule's ability to accept electrons (electrophilicity).

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap , is a critical parameter. A smaller gap generally indicates higher chemical reactivity and lower kinetic stability. researchgate.net Analysis of these frontier orbitals can also reveal the nature of electronic transitions, such as the π–π* transitions that contribute to a molecule's absorption spectrum.

Furthermore, the electron distribution can be visualized using Molecular Electrostatic Potential (MESP) maps. These maps show regions of positive and negative electrostatic potential on the molecular surface, identifying sites prone to electrophilic or nucleophilic attack.

Table 2: Representative Frontier Molecular Orbital Energies from DFT Studies (Note: Values are illustrative for a generic N-substituted acetamide.)

| Parameter | Description | Illustrative Energy (eV) |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.8 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -0.5 |

| Energy Gap (ΔE) | ELUMO - EHOMO | 6.3 |

Molecular Modeling and Docking Simulations

Molecular modeling and docking are essential computational techniques for predicting how a molecule like this compound might interact with biological systems, such as proteins or enzymes.

Exploration of Binding Interactions with Macromolecular Targets for Mechanistic Understanding

Molecular docking is a computational method that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). nih.gov This technique is crucial for understanding potential mechanisms of action and for rational drug design.

The process involves creating 3D models of both the ligand (this compound) and the target protein. A specific binding site on the protein is defined, and a docking algorithm systematically samples numerous positions and orientations of the ligand within this site. Each potential binding pose is scored based on an energy function that estimates the binding affinity. researchgate.net The results provide a binding score (often in kcal/mol), with lower scores indicating a more favorable interaction.

Analysis of the best-scoring poses reveals key binding interactions, such as:

Hydrogen bonds: For example, between the amide group of the ligand and amino acid residues in the protein.

Hydrophobic interactions: Involving the n-octyl chain of the ligand and nonpolar pockets of the protein.

Van der Waals forces: General non-bonded interactions that contribute to binding stability. researchgate.net

For example, studies on the related compound 2-chloro-N-phenylacetamide have used docking to suggest that its antifungal activity may stem from the inhibition of the enzyme dihydrofolate reductase (DHFR).

Prediction of Conformational Preferences and Rotamer Characterization

The biological activity of a molecule is often dependent on its ability to adopt a specific conformation that fits into a receptor's binding site. Therefore, understanding the conformational preferences of this compound is critical.

As discussed in section 5.1.2, a combination of molecular mechanics and quantum mechanics is used to map the potential energy surface of the molecule. This allows for the characterization of various stable rotational isomers, or rotamers . Key areas of flexibility in this compound include rotation around the C-C single bonds of the n-octyl chain and rotation around the amide C-N bond.

Computational studies on similar secondary amides have shown a strong preference for the trans rotamer around the amide bond due to lower steric hindrance compared to the cis form. researchgate.net For the chloroacetyl group, the conformation is often described by the torsion angle between the C=O and C-Cl bonds, with studies on analogous structures showing this to be a syn conformation. researchgate.net The long n-octyl chain is typically predicted to favor an extended, zig-zag conformation in its lowest energy state to minimize steric clashes.

Predictive Computational Analysis

In the realm of modern pharmaceutical and chemical research, computational analysis serves as a powerful predictive tool, offering insights into the potential behavior of novel chemical entities within a biological system. For a compound such as this compound, these in silico methods are instrumental in forecasting its metabolic fate, identifying potential liabilities, and guiding further experimental studies. By leveraging sophisticated algorithms and extensive databases of metabolic transformations, researchers can construct a theoretical metabolic profile of the molecule before it is synthesized or tested in a laboratory setting.

This predictive capacity is particularly valuable for assessing the absorption, distribution, metabolism, and excretion (ADME) properties of a compound. Computational models can simulate the interactions of this compound with key metabolic enzymes, primarily the cytochrome P450 (CYP) superfamily, to predict the sites and products of metabolism. nih.gov This foresight allows for the early identification of potentially reactive or toxic metabolites, as well as an estimation of the compound's metabolic stability.

In Silico Metabolism Prediction and Soft Spot Identification for Amide-Containing Compounds (e.g., PROTACs)

The amide bond is a ubiquitous functional group in a vast array of pharmaceuticals and biologically active molecules, including complex constructs like proteolysis-targeting chimeras (PROTACs). The principles applied to predict the metabolism of these larger molecules are also relevant to simpler amide-containing compounds such as this compound.

In silico metabolism prediction for amide-containing compounds generally involves two primary approaches: ligand-based and structure-based methods. Ligand-based approaches rely on the chemical structure of the molecule itself to predict its metabolic fate, using databases of known metabolic reactions and machine learning models. nih.gov Structure-based methods, on the other hand, utilize the three-dimensional structures of metabolic enzymes to dock the compound of interest and predict its binding affinity and reactivity within the active site.

A key aspect of this predictive analysis is the identification of "metabolic soft spots." These are chemically labile sites within a molecule that are most susceptible to metabolic transformation. For this compound, the octyl chain and the chloroacetyl group present several potential soft spots. Computational tools can predict the likelihood of various metabolic reactions occurring at these sites.

Commonly Used In Silico Tools for Metabolism Prediction:

| Tool Name | Approach | Primary Function |

| BioTransformer | Knowledge-based and machine learning | Predicts metabolic transformations in mammals, gut microbiota, and the environment. biotransformer.ca |

| Meteor Nexus | Knowledge-based expert system | Predicts metabolic fate and potential toxicity of xenobiotics. |

| ADMET Predictor | Machine learning models | Predicts a wide range of ADMET properties, including metabolism. |

| StarDrop | Multi-parameter optimization | Includes modules for predicting sites of metabolism and metabolic stability. |

Predicted Metabolic Pathways for this compound:

Based on the metabolism of analogous chloroacetamide and n-alkylamide compounds, several metabolic pathways can be predicted for this compound.

| Metabolic Reaction | Potential Site on this compound | Predicted Metabolite(s) |

| Phase I Metabolism | ||

| Hydroxylation | n-octyl chain (ω and ω-1 positions) | Hydroxylated derivatives of the octyl chain |

| N-dealkylation | n-octyl group | 2-Chloroacetamide (B119443) and octanal |

| Dechlorination | Chloroacetyl group | N-octylacetamide |

| Amide hydrolysis | Amide bond | Octylamine (B49996) and chloroacetic acid |

| Phase II Metabolism | ||

| Glucuronidation | Hydroxylated metabolites | Glucuronide conjugates |

| Sulfation | Hydroxylated metabolites | Sulfate conjugates |

The prediction of these metabolic pathways is informed by studies on similar structures. For instance, the metabolism of chloroacetamide herbicides often involves transformations of the chloroacetyl moiety and the N-alkyl or N-aryl substituent. nih.gov Similarly, computational models for N-dealkylation have been developed to predict the cleavage of alkyl groups from nitrogen atoms in various xenobiotics. researchgate.net

The identification of metabolic soft spots is crucial for medicinal chemists aiming to design more stable compounds. If a particular position on the n-octyl chain of this compound is predicted to be a major site of metabolism, modifications at that position, such as the introduction of a fluorine atom, could be explored to block this metabolic route and potentially increase the compound's biological half-life.

Role of 2 Chloro N Octylacetamide in the Design and Synthesis of Advanced Materials and Chemical Probes

Utilization as a Synthetic Intermediate

2-Chloro-n-octylacetamide serves as a versatile synthetic intermediate in the development of novel materials due to its reactive chloroacetyl group and the long n-octyl chain. This combination of a reactive functional group and a hydrophobic alkyl chain makes it a valuable precursor for creating molecules with tailored properties for various applications.

Precursor for the Synthesis of Novel Surfactants

The amphiphilic nature of molecules derived from this compound, possessing both a polar head group and a nonpolar tail, makes them suitable candidates for surfactant development. While detailed studies on surfactants specifically derived from this compound are not extensively documented, the broader class of N-alkyl acetamides, including N-octylacetamide, is known for its surfactant properties. lookchem.com The synthesis of novel surfactants from this compound would typically involve the nucleophilic substitution of the chlorine atom with a hydrophilic moiety.

This synthetic approach allows for the creation of a diverse range of surfactants with varying head group characteristics, thereby enabling the fine-tuning of their physicochemical properties for specific applications. The general synthetic strategy involves the reaction of this compound with a suitable nucleophile that will act as the polar head group.

Table 1: Potential Synthetic Routes to Novel Surfactants from this compound

| Head Group Type | Nucleophile | Resulting Surfactant Structure (General) |

| Cationic | Tertiary Amine (e.g., Trimethylamine) | Quaternary ammonium (B1175870) salt |

| Non-ionic | Polyethylene glycol | Ether linkage |

| Anionic | Sulfite (B76179) or Thiosulfate | Sulfonate or Thiosulfonate salt |

The resulting surfactants would be expected to exhibit properties such as surface tension reduction and micelle formation, which are characteristic of amphiphilic molecules. The critical micelle concentration (CMC) and the surface tension at the CMC would be key parameters to determine their effectiveness as surfactants.

Building Block for Complex Organic Frameworks

Complex organic frameworks, such as Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs), are porous crystalline materials with a wide range of applications, including gas storage, separation, and catalysis. nih.govmdpi.com These frameworks are constructed from organic "building blocks" or "linkers" that coordinate with metal ions (in MOFs) or form covalent bonds with other organic units (in COFs).

While the direct use of this compound as a primary building block in the synthesis of complex organic frameworks is not yet a well-established area of research, its functional groups offer potential for incorporation into such structures. The amide group and the reactive chlorine atom could be modified to create a molecule with appropriate functionalities for framework assembly. For instance, the n-octyl chain could be functionalized with coordinating groups like carboxylic acids or pyridyls to enable coordination with metal centers in MOFs.

Alternatively, the chloroacetyl group can undergo reactions to link with other organic molecules to form the extended networks of COFs. The long n-octyl chains could then line the pores of the resulting framework, imparting a hydrophobic character to the internal environment. This could be advantageous for applications involving the selective adsorption of nonpolar molecules.

Development of Chemical Probes and Tools

Chemical probes are small molecules designed to study and manipulate biological systems. The development of such tools often requires the synthesis of derivatized compounds that can interact with specific biological targets or be used in mechanistic studies.

Synthesis of Derivatized Compounds for Mechanistic Studies

The reactivity of the chlorine atom in this compound makes it a suitable starting material for the synthesis of a variety of derivatized compounds for mechanistic studies in biological and chemical systems. Nucleophilic substitution reactions can be employed to introduce a wide range of functional groups, including fluorescent tags, biotin (B1667282) labels for affinity purification, or reactive groups for covalent modification of target molecules.

For example, reacting this compound with a fluorescent amine would yield a fluorescently labeled version of the molecule. This labeled compound could then be used to visualize its localization within cells or to monitor its interaction with proteins or other biomolecules. Similarly, the introduction of a photoreactive group could allow for photo-crosslinking studies to identify binding partners.

Table 2: Examples of Derivatization Reactions of this compound for Mechanistic Studies

| Reagent | Introduced Functionality | Potential Application |

| Fluorescent Amine | Fluorescent Tag | Cellular imaging, binding assays |

| Azide-containing Nucleophile | Azide Group | Click chemistry for bioconjugation |

| Thiol-containing Compound | Thiol Group | Covalent modification of cysteine residues |

These derivatized compounds can serve as valuable tools to investigate the mechanism of action of N-alkyl acetamides or to probe specific enzymatic activities. The synthesis of such probes from this compound provides a straightforward way to generate a library of molecules with diverse functionalities for various research purposes.

Q & A

Basic Research Question

- Personal Protective Equipment (PPE) : Gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for volatile intermediates .

- First Aid :

- Storage : In airtight containers under inert gas (N or Ar) at 2–8°C to prevent degradation .

How can reaction conditions be optimized to improve the yield of this compound synthesis?

Advanced Research Question

Optimization strategies include:

- Catalyst Screening : Triethylamine or DMAP to accelerate acylation and reduce side reactions .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity but may require lower temperatures to avoid decomposition.

- Kinetic Monitoring : Use in-situ FTIR or H NMR to track reaction progress and adjust stoichiometry dynamically .

Yields >80% are achievable with rigorous exclusion of moisture and optimized reflux times (4–6 hours) .

What strategies are effective in resolving contradictory spectral data during structural elucidation?

Advanced Research Question

- Cross-Validation : Compare NMR/IR data with computational models (e.g., DFT calculations for predicted chemical shifts) .

- Isotopic Labeling : N or C labeling to clarify ambiguous peaks in crowded spectra .

- High-Resolution MS : Resolve isobaric interferences (e.g., distinguishing [M+H] from adducts) .

Document discrepancies in supporting information and validate via independent synthetic replicates .

What in vitro biological assays are suitable for evaluating the bioactivity of this compound?

Advanced Research Question

- Enzyme Inhibition : Kinase or protease assays (e.g., fluorescence-based ADP-Glo™ kinase assay) at 10–100 µM concentrations .

- Cytotoxicity Screening : MTT or resazurin assays in cancer cell lines (e.g., HeLa or MCF-7) with IC calculations .

- Molecular Docking : Use Schrödinger Suite or AutoDock to predict binding affinities to target proteins (e.g., COX-2 or EGFR) .

Include positive controls (e.g., staurosporine for kinase inhibition) and triplicate runs for statistical validity .

How should researchers address discrepancies in reported physicochemical properties of this compound?

Advanced Research Question

- Meta-Analysis : Compile data from PubChem, EPA DSSTox, and CAS Common Chemistry to identify outliers .

- Experimental Replication : Measure key properties (e.g., logP, melting point) using standardized protocols (OECD Guidelines) .

- Data Transparency : Report solvent purity, instrument calibration, and environmental conditions (e.g., humidity) in publications .

What computational tools are recommended for modeling the reactivity of this compound?

Advanced Research Question

- Quantum Chemistry : Gaussian 16 for optimizing geometry and calculating electrostatic potentials .

- Molecular Dynamics : AMBER or GROMACS to simulate solvation effects and conformational stability .

- QSAR Modeling : Build predictive models using descriptors like molar refractivity and topological polar surface area .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.